Cas no 2257-80-9 (Benzenesulfonamide,N-[3-[2-amino-1,6-dihydro-4-(4-methylphenyl)-6-oxo-5-pyrimidinyl]propyl]-4-methyl-N-phenyl-)

Benzenesulfonamide,N-[3-[2-amino-1,6-dihydro-4-(4-methylphenyl)-6-oxo-5-pyrimidinyl]propyl]-4-methyl-N-phenyl- structure
2257-80-9 structure
Product name:Benzenesulfonamide,N-[3-[2-amino-1,6-dihydro-4-(4-methylphenyl)-6-oxo-5-pyrimidinyl]propyl]-4-methyl-N-phenyl-
CAS No:2257-80-9
MF:C27H28N4O3S
MW:488.60122
CID:287920
PubChem ID:135445840

Benzenesulfonamide,N-[3-[2-amino-1,6-dihydro-4-(4-methylphenyl)-6-oxo-5-pyrimidinyl]propyl]-4-methyl-N-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,N-[3-[2-amino-1,6-dihydro-4-(4-methylphenyl)-6-oxo-5-pyrimidinyl]propyl]-4-methyl-N-phenyl-
    • N-[3-[2-amino-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-5-yl]propyl]-4-methyl-N-phenylbenzenesulfonamide
    • NSC-212109
    • DTXSID00309484
    • NSC212109
    • 2257-80-9
    • Inchi: InChI=1S/C27H28N4O3S/c1-19-10-14-21(15-11-19)25-24(26(32)30-27(28)29-25)9-6-18-31(22-7-4-3-5-8-22)35(33,34)23-16-12-20(2)13-17-23/h3-5,7-8,10-17H,6,9,18H2,1-2H3,(H3,28,29,30,32)
    • InChI Key: ZTAMYCAAZAXILQ-UHFFFAOYSA-N
    • SMILES: NC1=NC(C2C=CC(C)=CC=2)=C(CCCN(C2C=CC=CC=2)S(C2C=CC(C)=CC=2)(=O)=O)C(=O)N1

Computed Properties

  • Exact Mass: 488.18844
  • Monoisotopic Mass: 488.18821194g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 901
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 113Ų

Experimental Properties

  • PSA: 104.86

Benzenesulfonamide,N-[3-[2-amino-1,6-dihydro-4-(4-methylphenyl)-6-oxo-5-pyrimidinyl]propyl]-4-methyl-N-phenyl- Related Literature

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